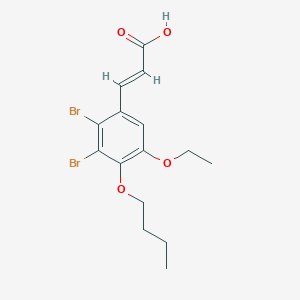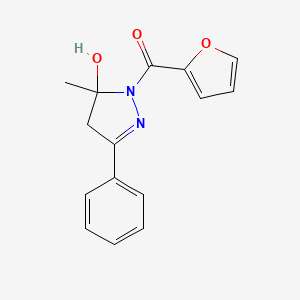![molecular formula C14H12N6O2S2 B10878321 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878321.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring fused with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, which is then reacted with a thiadiazole derivative under specific conditions to form the final compound.
-
Step 1: Synthesis of Pyrimidine Derivative
Reactants: 4-amino-6-oxo-1,6-dihydropyrimidine
Conditions: The reaction is carried out in a solvent such as ethanol, with a base like sodium hydroxide to facilitate the reaction.
-
Step 2: Formation of Thiadiazole Derivative
Reactants: 5-phenyl-1,3,4-thiadiazole
Conditions: This step involves the use of a chlorinating agent such as thionyl chloride to activate the thiadiazole ring.
-
Step 3: Coupling Reaction
Reactants: The pyrimidine and thiadiazole derivatives
Conditions: The coupling reaction is typically performed in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are possible at the amino group in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity. The thiadiazole moiety can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness
What sets 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart is its specific combination of a pyrimidine ring with a phenyl-substituted thiadiazole ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12N6O2S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N6O2S2/c15-9-6-10(21)17-13(16-9)23-7-11(22)18-14-20-19-12(24-14)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,20,22)(H3,15,16,17,21) |
InChI Key |
NAOSSRDNYJRGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)


![methyl 2-chloro-5-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)benzoate](/img/structure/B10878259.png)

![4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10878265.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine](/img/structure/B10878269.png)
![2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10878273.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10878276.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10878282.png)
![(2-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10878290.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10878291.png)
![8-ethoxy-1,3-dimethyl-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10878305.png)
![2-[(4-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878311.png)
